Eravacycline dihydrochloride

Übersicht

Beschreibung

Eravacycline dihydrochloride, also known as Xerava, is a fully synthetic fluorocycline antibiotic of the tetracycline class . It is used to treat complicated intra-abdominal infections . It has activity against clinically significant gram-negative, gram-positive aerobic, and facultative bacteria . This includes most bacteria resistant to cephalosporins, fluoroquinolones, β-lactam/β-lactamase inhibitors, multidrug-resistant strains, and carbapenem-resistant Enterobacteriaceae .

Synthesis Analysis

Eravacycline is a novel fluorocycline of the tetracycline class of antimicrobial agents. A new generation of tetracycline analogs, 7-fluoro-9-substituted-6-demethyl-6-deoxytetracyclines, also known as “fluorocyclines”, was created through a total synthesis approach . These new molecules demonstrated broad antimicrobial activity and circumvent many of the known bacterial resistance mechanisms to tetracyclines, including ribosomal protection proteins and efflux pumps .Molecular Structure Analysis

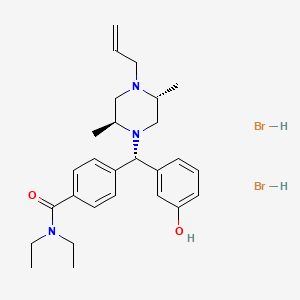

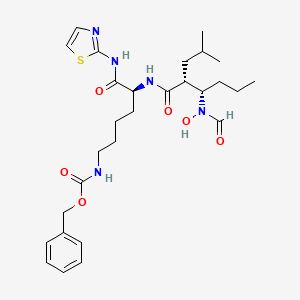

The molecular formula of Eravacycline dihydrochloride is C27H33Cl2FN4O8 . Its average mass is 631.477 Da and its mono-isotopic mass is 630.165955 Da .Chemical Reactions Analysis

Eravacycline binds to the ribosome and inhibits protein synthesis . This activity is largely unaffected by the common tetracycline resistance mechanisms . The primary resistance mechanism for eravacycline-non-susceptible isolates is thought to be due to efflux pumps and their regulators .Physical And Chemical Properties Analysis

Eravacycline dihydrochloride has a water solubility of 50 mg/mL (79.18 mM) . It is stored at -80°C, protected from light, and under nitrogen .Wissenschaftliche Forschungsanwendungen

Eravacycline Dihydrochloride: Scientific Research Applications

Treatment of Complicated Intra-Abdominal Infections (cIAIs): Eravacycline has been approved in several countries for the treatment of cIAIs in adults. It exhibits potent activity against a broad spectrum of clinically relevant Gram-positive and -negative aerobic and anaerobic bacteria .

Efficacy Against Multi-Drug Resistant (MDR) Bacterial Infections: Research highlights eravacycline’s efficacy in addressing the global challenge of MDR bacterial infections through clinical and microbiological outcomes .

Safety and Hazards

Eravacycline may cause serious side effects. Severe stomach pain, diarrhea that is watery or bloody (may occur up to 2 months after the last dose of eravacycline), severe headaches, dizziness, ringing in your ears, vision problems, severe pain in your upper stomach spreading to your back, nausea and vomiting are some of the side effects .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Eravacycline dihydrochloride, a fully synthetic fluorocycline antibiotic of the tetracycline class, exhibits activity against a broad spectrum of bacteria, including gram-negative, gram-positive aerobic, and facultative bacteria . It is particularly effective against bacteria resistant to cephalosporins, fluoroquinolones, β-lactam/β-lactamase inhibitors, multidrug-resistant strains, and carbapenem-resistant Enterobacteriaceae . The primary target of eravacycline is the 30S ribosomal subunit of the bacterial cell .

Mode of Action

Eravacycline disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit . This binding prevents the incorporation of amino acid residues into elongating peptide chains, thereby inhibiting protein synthesis . While eravacycline is generally bacteriostatic against gram-positive bacteria (e.g., Staphylococcus aureus and Enterococcus faecalis), it has shown in vitro bactericidal activity against certain strains of Escherichia coli and Klebsiella pneumoniae .

Biochemical Pathways

Eravacycline’s action on the 30S ribosomal subunit disrupts the protein synthesis pathway in bacteria . This disruption prevents the bacteria from producing essential proteins, leading to an inability to maintain normal cellular functions and ultimately resulting in bacterial death .

Pharmacokinetics

The pharmacokinetics of eravacycline have been evaluated in single- and multiple-ascending-dose human studies . Eravacycline and some other antimicrobial agents undergo atypical concentration-dependent binding to plasma proteins, whereby the unbound fraction decreases with increasing concentrations . Following infusion of a radiolabeled dose, eravacycline is excreted in the urine (≈34%) and faeces (≈47%); 20 and ≈17% of a dose is excreted in the urine and faeces as unchanged drug .

Result of Action

The result of eravacycline’s action is the disruption of bacterial protein synthesis, which leads to the death of the bacteria . This makes eravacycline an effective treatment for complicated intra-abdominal infections . In a real-world setting, eravacycline demonstrated a high level of clinical efficacy (94%) in a variety of infections, including those caused by multidrug-resistant bacteria .

Action Environment

Eravacycline’s efficacy can be influenced by various environmental factors. For instance, in the concomitant administration with CYP 3A4-inducing drugs, eravacycline dosing should be modified . Furthermore, eravacycline’s action can be affected by the presence of resistant bacterial strains. Eravacycline has shown potent in vitro activity against a wide range of gram-negative bacteria, including carbapenem-resistant isolates .

Eigenschaften

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O8.2ClH/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39;;/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33);2*1H/t11-,13-,20-,27-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBSSTYDNTVAEU-RZVFYPHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33Cl2FN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027691 | |

| Record name | Eravacycline dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1334714-66-7 | |

| Record name | Eravacycline dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334714667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eravacycline dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERAVACYCLINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK1NMH89VJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the analytical methods used to quantify Eravacycline dihydrochloride in biological samples?

A1: A validated protein precipitation method utilizing High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) has been developed for the quantification of Eravacycline dihydrochloride in human plasma []. This method employs Rolitetracycline hydrochloride as an internal standard and achieves chromatographic separation using a TELOS LU C18 (2) 5μm, 100 x 4.6 mm column with a mobile phase of 20mM Ammonium acetate (pH-3.0):Methanol:Acetonitrile (20:20:60, %v/v) [].

Q2: What is the sensitivity range of the developed analytical method for Eravacycline dihydrochloride?

A2: The HPLC-ESI-MS/MS method demonstrates a linear response for Eravacycline dihydrochloride within the concentration range of 15.00-120.00 pg/ml, achieving a correlation coefficient greater than 0.999 []. This sensitivity range makes the method suitable for pharmacokinetic and bioavailability studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B560488.png)

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)

![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)

![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)